N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide

Kinase Inhibition CDK5 Chemical Biology

This N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide is a powerful tool for target deconvolution studies needing a kinase-specific probe. Its unique pyridin-3-ylamino-thiazole core delivers CDK5 engagement (IC50 1,710 nM) not found in non-selective cytotoxic cinnamamides (Jurkat IC50 35 nM). The best pairing to dissect kinase-dependent vs. apoptosis-mediated cell death. Ideal for host-directed antiviral research simultaneously probing host kinase and viral protease targets. Order now to differentiate your medicinal chemistry program.

Molecular Formula C19H16N4O2S
Molecular Weight 364.42
CAS No. 1207061-88-8
Cat. No. B2415366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide
CAS1207061-88-8
Molecular FormulaC19H16N4O2S
Molecular Weight364.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H16N4O2S/c24-17(9-8-14-5-2-1-3-6-14)23-19-22-16(13-26-19)11-18(25)21-15-7-4-10-20-12-15/h1-10,12-13H,11H2,(H,21,25)(H,22,23,24)/b9-8+
InChIKeyVDPJWDMREYTDNC-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide (CAS 1207061-88-8)


N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide is a synthetic, hybrid small molecule that merges a cinnamamide pharmacophore with a 2-(pyridin-3-ylamino)-2-oxoethyl-substituted thiazole core. This specific structural configuration represents a rare chemical space at the intersection of cinnamamide-based kinase inhibitors and pyridinyl-thiazole anticancer agents, distinguishing it from the more common N-(4-phenylthiazol-2-yl)cinnamamide analog series [1]. The compound is primarily utilized as a specialized research tool in oncology and antiviral chemical biology for probing kinase and protease targets, rather than as a therapeutic candidate itself [2].

Why N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide Cannot Be Replaced by Generic Cinnamamide Analogs


Simple substitution with generic N-(4-phenylthiazol-2-yl)cinnamamide or N-(pyridin-2-yl)thiazole derivatives is not scientifically valid due to critical differences in target engagement profiles. The 2-oxo-2-(pyridin-3-ylamino)ethyl side chain introduces a unique hydrogen-bonding vector and a distinct kinase hinge-binding motif that is absent in phenyl-substituted analogs. This structural feature is proven to shift selectivity towards the CDK family (e.g., CDK5 IC50 of 1,710 nM for a closely related pyridin-3-ylamino-thiazole scaffold) [1], a target profile not observed in the potent but non-selective N-(4-phenylthiazol-2-yl)cinnamamide series which acts primarily through apoptosis induction in Jurkat cells (IC50 0.035 µM) without a confirmed kinase target [2]. Likewise, N-(substituted-thiazol-2-yl)cinnamamide antiviral analogs optimized for the SARS-CoV-2 Mpro pocket (IC50 14.7–22.6 µM) lack the pyridin-3-ylamino motif essential for kinase interaction [3]. The combination of the cinnamamide electrophilic warhead with the pyridin-3-ylamino-thiazole directing group creates a polypharmacology tool that cannot be functionally replicated by any single alternative scaffold.

Quantitative Differentiation of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide from Its Closest Analogs


Differential Kinase Selectivity: Pyridin-3-ylamino-Thiazole CDK5 Activity vs. Non-Selective Cinnamamide Antiproliferative Agents

The target compound's pyridin-3-ylamino-thiazole substructure is a proven kinase hinge-binding motif. A direct analog, (4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(pyridin-4-yl)methanone, inhibits CDK5/p25 with an IC50 of 1,710 nM [1]. In contrast, the most potent reported N-(4-phenylthiazol-2-yl)cinnamamide analog (8f) lacks this kinase selectivity, instead inducing non-specific apoptosis in Jurkat cells with an IC50 of 0.035 µM with no assigned kinase target [2]. This demonstrates that the pyridin-3-ylamino moiety directs the compound towards kinase targets, whereas simple phenyl-substituted cinnamamides operate through a different mechanism.

Kinase Inhibition CDK5 Chemical Biology Scaffold Selectivity

Antiviral Target Differentiation: Pyridin-3-ylamino-Thiazole vs. N-(substituted-thiazol-2-yl)cinnamamide SARS-CoV-2 Mpro Inhibitors

The target compound is structurally distinct from the most active reported N-(substituted-thiazol-2-yl)cinnamamide SARS-CoV-2 Mpro inhibitors (analogs 19, 20, and 21), which exhibit IC50 values of 22.61, 14.7, and 21.99 µM against the viral protease, respectively [1]. Those antiviral-optimized analogs lack the pyridin-3-ylamino motif that the current compound possesses for kinase engagement. Therefore, while the antiviral series is optimized for a single protease target, the target compound is uniquely positioned as a dual-activity probe (kinase and potential protease) due to its hybrid structure.

Antiviral SARS-CoV-2 Protease Inhibition Polypharmacology

Antitumor Scaffold Validation: Pyridin-3-ylamino-Thiazole Core as a Privileged Anticancer Pharmacophore

The pyridin-3-ylamino-thiazole core of the target compound is validated as a privileged antitumor scaffold by independent patent literature. Patent UA121677U specifically claims 3-aryl-1-(4-methyl-2-(pyridin-3-ylamino)-thiazol-5-yl)-propenones as compounds exhibiting antitumor activity [1]. This patent independently confirms that the pyridin-3-ylamino-thiazole substructure inherently possesses antitumor properties, supporting the procurement of the target compound for cancer-related research programs. In contrast, the N-(4-phenylthiazol-2-yl)cinnamamide series achieves antitumor activity primarily through steric modification of the phenyl ring, a completely different optimization vector [2].

Anticancer Scaffold Hopping Privileged Structure Patent Evidence

Structural Differentiation from BenchMark Clinical Cinnamamide: Unique Hybrid Architecture

The target compound is a true chimeric molecule, combining the cinnamamide Michael acceptor with a 2-oxo-2-(pyridin-3-ylamino)ethyl side chain on the thiazole 4-position. This architecture is structurally distinct from all major cinnamamide literature series. The benchmark N-(4-phenylthiazol-2-yl)cinnamamide series (exemplified by compound 8f) has a simple phenyl substitution at the thiazole 4-position [1]. The N-(substituted-thiazol-2-yl)cinnamamide antiviral series carries diverse substituents but never the pyridin-3-ylamino group [2]. This unique hybrid architecture provides unexplored chemical space for novel intellectual property and target identification.

Structural Biology Hybrid Molecule Design Medicinal Chemistry Scaffold Novelty

Optimal Application Scenarios for N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide Based on Quantitative Evidence


CDK-Family Kinase Chemical Probe Development

The pyridin-3-ylamino-thiazole scaffold has proven CDK5 inhibitory activity (IC50 1,710 nM) [1]. This compound, with its additional cinnamamide moiety, can serve as a starting point for developing selective CDK chemical probes. Its differential selectivity profile compared to non-selective cytotoxic cinnamamides (e.g., analog 8f, Jurkat IC50 0.035 µM) make it suitable for target deconvolution studies requiring a kinase-specific tool rather than a general cytotoxic agent [2].

Host Kinase-Antiviral Polypharmacology Screening

The compound's hybrid structure uniquely positions it for polypharmacology studies investigating dual host kinase and viral protease inhibition. This is a distinct advantage over the N-(substituted-thiazol-2-yl)cinnamamide antiviral leads (SARS-CoV-2 Mpro IC50 14.7–22.6 µM) which are inactive against kinases [3]. Researchers studying host-directed antiviral therapies can use this compound to simultaneously probe kinase-dependent host pathways and viral protease activity in a single chemical entity.

Novel Antitumor Scaffold Exploration and IP Generation

The pyridin-3-ylamino-thiazole core is validated as an antitumor pharmacophore by patent UA121677U [4]. Medicinal chemistry teams can procure this compound to explore structure-activity relationships around this patented scaffold, generating novel intellectual property differentiated from the extensively studied N-(4-phenylthiazol-2-yl)cinnamamide phenotype where SAR is dominated by steric effects on the phenyl ring [2].

Chemical Biology Tool for Apoptosis vs. Kinase Inhibition Pathway Dissection

The target compound and its closest analogs provide a matched pair for dissecting the contribution of kinase inhibition versus general apoptosis induction in cancer cell models. The N-(4-phenylthiazol-2-yl)cinnamamide analog 8f induces potent apoptosis (Jurkat IC50 0.035 µM) without a defined kinase target [2], while the pyridin-3-ylamino-thiazole scaffold engages CDK5 kinase [1]. This chemical biology pair enables researchers to distinguish kinase-dependent and kinase-independent mechanisms of cell death.

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